N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research efforts have focused on synthesizing novel derivatives incorporating the core structure of N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide and studying their chemical properties. For instance, the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrazolo[5,1-c]-1,2,4-triazine derivatives has been reported, showcasing moderate antibacterial and antifungal effects Abdel‐Aziz, H., Hamdy, N., Fakhr, I., & Farag, A. (2008). These studies contribute to the understanding of the chemical and biological properties of these compounds.
Potential Antimicrobial Applications
Some synthesized compounds exhibit moderate effects against bacterial and fungal species, suggesting potential antimicrobial applications. This includes research on the synthesis of aromatic polymers containing triazine rings, indicating the versatility of these compounds in creating materials with potential antimicrobial properties Lin, J.-k., Yuki, Y., Kunisada, H., & Kondo, S. (1990).
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
Its physicochemical properties such as a melting point of <-60°c, a boiling point of 134 °c at 2 mm hg, and a density of 094 g/mL at 25 °C suggest that it may have favorable absorption and distribution characteristics . Its LogP value of 0.5 at 20℃ indicates a balanced hydrophilicity and lipophilicity, which could potentially influence its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Its potential interactions with various biological targets suggest that it may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, its pKa value of 15.01±0.46 suggests that it may exist primarily in its unprotonated form at physiological pH, which could influence its interactions with targets . Additionally, its stability under various conditions suggests that it may retain its activity in different environments .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-21(2)10-6-9-18-15(24)14-16(25)23-12-11-22(17(23)20-19-14)13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3,(H,18,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRBJNOUBPOYPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.